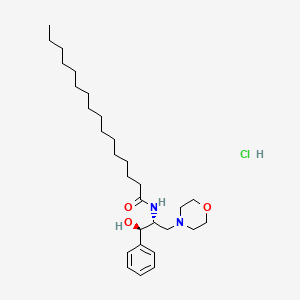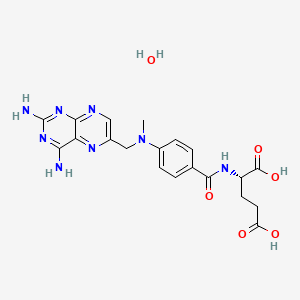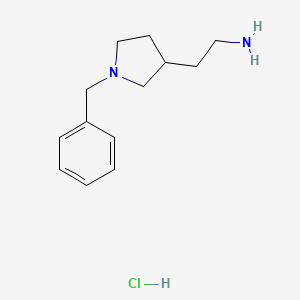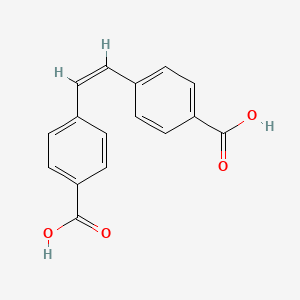![molecular formula C15H17Br2FO2S2 B1148540 4,6-二溴-3-氟噻吩并[3,4-b]噻吩-2-羧酸2-乙基己酯 CAS No. 1237479-39-8](/img/structure/B1148540.png)
4,6-二溴-3-氟噻吩并[3,4-b]噻吩-2-羧酸2-乙基己酯
描述
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C15H17Br2FO2S2 and a molecular weight of 472.23 g/mol . This compound is known for its applications in the synthesis of low band-gap polymers, which are used in various electronic devices such as organic field-effect transistors (OFETs) and polymeric solar cells .
科学研究应用
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate has several scientific research applications:
作用机制
Target of Action
The primary target of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (TTF) is the synthesis of diketopyrrolopyrrole (DPP) based low band polymers . These polymers are used in the fabrication of organic field-effect transistors (OFETs), which are key components in organic electronics.
Mode of Action
TTF interacts with its targets by serving as a monomer in the polymerization process to form DPP-based low band polymers . The resulting polymers have unique electronic properties that make them suitable for use in OFETs.
Biochemical Pathways
The biochemical pathway primarily affected by TTF is the polymerization process of DPP-based low band polymers . The downstream effects include the creation of polymers with specific electronic properties that are beneficial for the operation of OFETs.
Result of Action
The molecular effect of TTF’s action is the formation of DPP-based low band polymers . On a cellular level, or more accurately on a device level, these polymers contribute to the efficient operation of OFETs, leading to improved performance of organic electronic devices.
生化分析
Biochemical Properties
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of low band-gap polymers. It interacts with various enzymes and proteins involved in polymerization processes. The compound’s bromine and fluorine atoms contribute to its reactivity, allowing it to form stable bonds with other molecules. These interactions are essential for the formation of high-performance polymers used in electronic devices .
Molecular Mechanism
At the molecular level, 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate exerts its effects through binding interactions with biomolecules. The compound’s unique structure allows it to inhibit or activate specific enzymes, leading to changes in gene expression. These interactions are crucial for its role in the synthesis of low band-gap polymers and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate have been studied to understand its long-term effects on cellular function. The compound is relatively stable under controlled conditions, but its degradation products can influence cellular processes over time. Long-term studies are necessary to determine the full extent of its temporal effects in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses could lead to toxic or adverse effects. Threshold effects and potential toxicity at high doses need to be carefully evaluated to ensure safe usage in various applications .
Metabolic Pathways
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in which the compound is involved .
Transport and Distribution
The transport and distribution of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its role in various cellular processes .
准备方法
The synthesis of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate involves multiple steps. One common method includes the bromination and fluorination of thieno[3,4-b]thiophene, followed by esterification with 2-ethylhexanol . The reaction conditions typically involve the use of bromine and fluorine reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
化学反应分析
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Polymerization: It can be polymerized with other monomers to form low band-gap polymers used in electronic applications.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents . The major products formed from these reactions are typically functionalized derivatives and polymers with tailored electronic properties .
相似化合物的比较
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate can be compared with similar compounds such as:
- 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,2-c]thiophene-2-carboxylate
- Diketopyrrolopyrrole (DPP) based polymers
These compounds share similar structural features but differ in their electronic properties and applications. The unique combination of bromine and fluorine atoms in 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate makes it particularly suitable for low band-gap polymer synthesis .
属性
IUPAC Name |
2-ethylhexyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2FO2S2/c1-3-5-6-8(4-2)7-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEJTOAKIMQIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2FO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729406 | |
| Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237479-39-8 | |
| Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes the FTT derivative a desirable component in donor materials for OPVs?
A1: The FTT derivative possesses several properties beneficial for OPV applications. Firstly, when incorporated into conjugated polymers, it contributes to a low bandgap, as seen in the polymer PTTBDT-FTT which exhibits a bandgap of 1.55 eV . This low bandgap allows for broader absorption of sunlight, enhancing the cell's ability to capture light energy. Secondly, the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are well-suited for efficient charge transfer processes within the OPV device .
Q2: How does the structure of the FTT derivative impact the performance of the OPV device?
A2: The FTT derivative contributes to the planar structure of the conjugated polymer, which promotes strong π–π stacking between polymer chains . This enhanced stacking facilitates charge transport within the active layer of the OPV, leading to improved device performance. Furthermore, studies have shown that incorporating the FTT derivative alongside other specific building blocks, like alkylthio-selenophene substituted benzodithiophene, can further enhance the open-circuit voltage (Voc) and power conversion efficiency (PCE) of the resulting OPVs .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



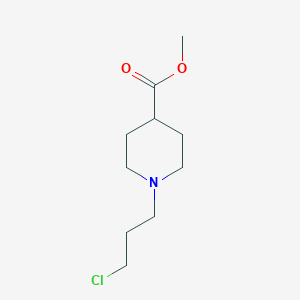
![(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B1148462.png)
![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)
